molecular formula C19H14BrNO3 B3711535 4-(8-bromo-1H-naphtho[1,2-e][1,3]oxazin-2(3H)-yl)benzoic acid

4-(8-bromo-1H-naphtho[1,2-e][1,3]oxazin-2(3H)-yl)benzoic acid

Cat. No.: B3711535
M. Wt: 384.2 g/mol
InChI Key: XPULRGPYHUIPMG-UHFFFAOYSA-N
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Description

4-(8-bromo-1H-naphtho[1,2-e][1,3]oxazin-2(3H)-yl)benzoic acid is a complex organic compound that belongs to the class of naphthoxazines These compounds are characterized by a naphthalene ring fused with an oxazine ring, which is further substituted with a benzoic acid moiety The presence of a bromine atom at the 8th position of the naphthalene ring adds to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(8-bromo-1H-naphtho[1,2-e][1,3]oxazin-2(3H)-yl)benzoic acid typically involves a multi-step process:

Industrial Production Methods

For industrial-scale production, the synthesis process can be optimized to improve yield and reduce costs. This may involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-(8-bromo-1H-naphtho[1,2-e][1,3]oxazin-2(3H)-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles for Substitution: Amines, thiols.

Major Products Formed

    Oxidation Products: Quinones.

    Reduction Products: Dihydro derivatives.

    Substitution Products: Amino or thio derivatives.

Scientific Research Applications

4-(8-bromo-1H-naphtho[1,2-e][1,3]oxazin-2(3H)-yl)benzoic acid has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of cancer and infectious diseases.

    Materials Science: It can be used in the development of organic semiconductors and other advanced materials due to its electronic properties.

    Biological Studies: The compound can be used as a probe in biological studies to investigate enzyme activities and cellular processes.

Mechanism of Action

The mechanism of action of 4-(8-bromo-1H-naphtho[1,2-e][1,3]oxazin-2(3H)-yl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    8-bromo-1,3-diaryl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazines: These compounds share a similar naphthoxazine core but differ in the substitution pattern on the naphthalene ring.

    1,3-oxazin-2-one derivatives: These compounds have a similar oxazine ring but lack the naphthalene moiety.

Uniqueness

4-(8-bromo-1H-naphtho[1,2-e][1,3]oxazin-2(3H)-yl)benzoic acid is unique due to the presence of both the naphthoxazine core and the benzoic acid moiety, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(8-bromo-1,3-dihydrobenzo[f][1,3]benzoxazin-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrNO3/c20-14-4-7-16-13(9-14)3-8-18-17(16)10-21(11-24-18)15-5-1-12(2-6-15)19(22)23/h1-9H,10-11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPULRGPYHUIPMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC3=C2C=CC(=C3)Br)OCN1C4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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